In-Depth Technical Guide: trans-3-(Cbz-amino)cyclobutanecarboxylic Acid
In-Depth Technical Guide: trans-3-(Cbz-amino)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a synthetic amino acid derivative featuring a cyclobutane scaffold. This rigid, four-membered ring system imparts conformational constraint, making it a valuable building block in medicinal chemistry and drug discovery. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amine and the carboxylic acid functionality allows for versatile chemical modifications and incorporation into larger molecules, such as peptides and other pharmacologically active agents. Its unique stereochemistry and structural rigidity are of significant interest for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Chemical and Physical Properties
A comprehensive summary of the known chemical and physical properties of trans-3-(Cbz-amino)cyclobutanecarboxylic acid is presented below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as melting point, solubility, and pKa are not consistently reported in publicly accessible literature. The data for related compounds is included for comparative purposes.
| Property | Value | Source/Notes |
| IUPAC Name | trans-3-(Benzyloxycarbonylamino)cyclobutanecarboxylic acid | |
| CAS Number | 1217802-45-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₄ | [1][2] |
| Molecular Weight | 249.26 g/mol | [2][3] |
| Appearance | White to yellow solid | [1] |
| Purity | Typically ≥97% | [1][2] |
| Melting Point | Not explicitly reported. | Data for the related (±)-trans-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid is 155-157 °C. |
| Solubility | Not explicitly reported. Expected to be soluble in polar organic solvents. | |
| pKa | Not explicitly reported. | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for carboxylic acids. |
| Storage | Refrigerator | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol for Cbz Protection of an Amino Acid
This protocol is a generalized procedure and may require optimization for the specific synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid.
Materials:
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trans-3-Aminocyclobutanecarboxylic acid
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
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Dioxane or Tetrahydrofuran (THF)
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl), 1M
Procedure:
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Dissolution: Dissolve trans-3-aminocyclobutanecarboxylic acid in a mixture of dioxane (or THF) and a 10% aqueous solution of sodium bicarbonate. Cool the solution to 0 °C in an ice bath.
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Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution while stirring vigorously. Ensure the pH of the reaction mixture remains basic (pH 8-9) by adding more sodium bicarbonate solution if necessary.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.
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Acidify the aqueous layer to pH 2-3 with 1M HCl.
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Extract the product into ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Data
Detailed spectroscopic data for trans-3-(Cbz-amino)cyclobutanecarboxylic acid is not widely published. However, based on the structure, the following characteristic peaks would be expected:
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¹H NMR:
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Aromatic protons of the benzyl group (C₆H₅): ~7.3-7.4 ppm (multiplet, 5H).
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Methylene protons of the benzyl group (CH₂): ~5.1 ppm (singlet, 2H).
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Protons on the cyclobutane ring: ~2.0-3.0 ppm (multiplets).
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Amine proton (NH): Broad singlet, chemical shift can vary.
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Carboxylic acid proton (COOH): Broad singlet, typically >10 ppm.
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¹³C NMR:
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Carbonyl carbon of the carboxylic acid: ~175-180 ppm.
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Carbonyl carbon of the carbamate: ~156 ppm.
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Aromatic carbons of the benzyl group: ~127-136 ppm.
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Methylene carbon of the benzyl group: ~67 ppm.
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Carbons of the cyclobutane ring: ~30-45 ppm.
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FTIR (cm⁻¹):
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O-H stretch of the carboxylic acid: Broad band around 3000 cm⁻¹.
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N-H stretch of the carbamate: ~3300 cm⁻¹.
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C=O stretch of the carboxylic acid: ~1700-1725 cm⁻¹.
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C=O stretch of the carbamate: ~1680-1700 cm⁻¹.
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C-N stretch: ~1250 cm⁻¹.
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Aromatic C-H stretches: ~3030-3100 cm⁻¹.
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Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis and characterization of trans-3-(Cbz-amino)cyclobutanecarboxylic acid.
Caption: Synthetic workflow for the preparation of trans-3-(Cbz-amino)cyclobutanecarboxylic acid.
Caption: Analytical workflow for the characterization of the final product.
Applications in Research and Drug Development
trans-3-(Cbz-amino)cyclobutanecarboxylic acid serves as a crucial intermediate in the synthesis of various biologically active molecules. The constrained cyclobutane ring can introduce favorable conformational rigidity into drug candidates, potentially leading to enhanced binding affinity and selectivity for their biological targets. The Cbz-protected amine and the carboxylic acid provide orthogonal handles for further chemical elaboration, such as peptide coupling or the introduction of other functional groups. This makes it a versatile building block for constructing libraries of compounds for high-throughput screening in drug discovery programs.
Safety Information
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is classified with the following hazard statements:
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]
Conclusion
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While detailed experimental data for some of its physical properties are not extensively documented in readily available sources, its structural features and chemical reactivity make it an attractive component for the design and synthesis of novel therapeutic agents. Further research to fully characterize its physicochemical properties would be beneficial for its broader application in drug development.
References
- 1. TRANS-3-AMINOCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Cyclobutanecarboxylic acid, 1-amino-3-(hydroxymethyl)-, trans- (9CI)(116823-32-6) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
